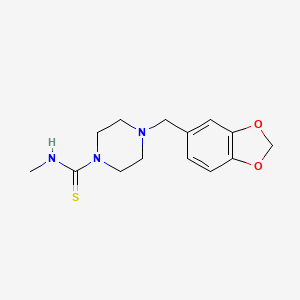

4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

WAY-300194-A、別名4-[(2H-1,3-ベンゾジオキソール-5-イル)メチル]-N-メチルピペラジン-1-カルボチオアミドは、分子式C14H19N3O2S、分子量293.4 g/molの化学化合物です 。主に科学研究に使用され、化学、生物学、医学、産業において様々な用途があります。

作用機序

WAY-300194-Aの作用機序には、特定の分子標的と経路との相互作用が関与します。この化合物は、標的タンパク質または酵素に結合することで作用し、その活性を調節し、細胞プロセスに影響を与えます。 関与する正確な分子標的と経路は、特定の用途や使用状況によって異なります .

準備方法

WAY-300194-Aの合成は、コア構造の調製から始まり、官能基の導入、複数の段階を経る工程です。合成経路には一般的に以下の段階が含まれます。

コア構造の形成: WAY-300194-Aのコア構造は、適切な出発物質の縮合を含む一連の反応によって合成されます。

官能基の導入: 官能基は、アルキル化、アシル化、チオール化などの様々な化学反応によってコア構造に導入されます。

化学反応の分析

WAY-300194-Aは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができ、酸化誘導体の生成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、化合物の還元型が生成されます。

置換: WAY-300194-Aは、様々な求核剤や求電子剤との置換反応を起こすことができ、置換誘導体の生成につながります。

科学研究における用途

WAY-300194-Aは、科学研究において、以下を含む幅広い用途があります。

化学: 有機合成における試薬として、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、生化学アッセイにおいて、酵素活性、タンパク質相互作用、細胞プロセスを研究するために使用されます。

医学: WAY-300194-Aは、その潜在的な治療効果について調査されており、創薬・開発に使用されています。

科学的研究の応用

WAY-300194-A has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: WAY-300194-A is investigated for its potential therapeutic effects and is used in drug discovery and development.

類似化合物との比較

WAY-300194-Aは、以下のような他の類似化合物と比較することができます。

4-[(2H-1,3-ベンゾジオキソール-5-イル)メチル]-N-メチルピペラジン-1-カルボチオアミド: この化合物は、類似のコア構造を共有していますが、官能基や置換基が異なる場合があります。

N-メチルピペラジン誘導体: これらの化合物は、類似のピペラジンコアを持っていますが、付加された官能基や置換基が異なります。

ベンゾジオキソール誘導体: これらの化合物は、ベンゾジオキソール部分を含んでおり、様々な化学的および生物学的な用途で使用されています.

WAY-300194-Aは、その官能基の特定の組み合わせと、科学研究における幅広い用途によってユニークです。

生物活性

4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research findings on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H19N3O2S and a molecular weight of 293.39 g/mol. Its structure features a piperazine ring substituted with a benzodioxole moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and enzyme inhibition. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

Inhibitory Activities

A study evaluating the inhibitory effects of several N-methylpiperazine derivatives found that this compound demonstrated significant inhibition against MAO-A and MAO-B enzymes. The IC50 values for these activities were reported to be in the low micromolar range, indicating potent inhibitory effects.

| Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| MAO-A | 0.65 | Moderate |

| MAO-B | 0.71 | High |

| AChE | 2.26 | Moderate |

The mechanism by which this compound exerts its biological effects appears to involve competitive inhibition of target enzymes. The presence of the benzodioxole moiety enhances the lipophilicity and binding affinity to the active sites of these enzymes, contributing to its efficacy as an inhibitor.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the piperazine ring or the benzodioxole substituent can significantly influence biological activity. For instance, variations in the alkyl groups attached to the piperazine nitrogen have been shown to affect both potency and selectivity towards MAO and AChE.

Case Studies

- Neuroprotective Effects : In a preclinical study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation. These findings support its potential use as a neuroprotective agent.

- Enzyme Inhibition Profiles : Comparative studies with other known inhibitors like pargyline (a selective MAO-B inhibitor) indicated that this compound not only inhibits MAO but also shows promising AChE inhibitory activity, making it a dual-action candidate for further development in treating cognitive disorders.

特性

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-15-14(20)17-6-4-16(5-7-17)9-11-2-3-12-13(8-11)19-10-18-12/h2-3,8H,4-7,9-10H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYXTHPSLVVZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。